molecular formula C9H7ClN2 B3330990 5-Chloro-2-methylquinoxaline CAS No. 76982-24-6

5-Chloro-2-methylquinoxaline

Cat. No. B3330990
CAS RN: 76982-24-6
M. Wt: 178.62 g/mol
InChI Key: NHXVYUAOSUAMLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 5-Chloro-2-methylquinoxaline, has been extensively studied. A variety of synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Another study reported the synthesis of quinoxaline derivatives via the liquid-assisted grinding (LAG) method from o-phenylenediamine derivatives and glyoxal derivatives in ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylquinoline can be analyzed using various tools and databases such as ChemSpider , MolView , and others. These platforms allow for the visualization and analysis of the molecular structure of the compound.


Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, have been the subject of extensive research due to their wide range of physicochemical and biological activities . The study of the chemical reactions of these compounds can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-methylquinoline include its molecular weight, storage temperature, physical form, and purity . More detailed properties can be analyzed using various techniques and methodologies as discussed in the literature .

Safety and Hazards

The safety data sheet for 2-Methylquinoxaline, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment when handling it .

Future Directions

The future directions of research on quinoxaline derivatives, including 5-Chloro-2-methylquinoxaline, could involve the development of controlled drug delivery systems , the application of microneedle-based technology for cell therapy , and the exploration of intrinsically safe phone technologies . These areas represent promising avenues for future research and development.

properties

IUPAC Name

5-chloro-2-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVYUAOSUAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309267
Record name 5-Chloro-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76982-24-6
Record name 5-Chloro-2-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76982-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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